

Spectroscopic Profile of 2,3-Quinolinedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Quinolinedicarboxylic acid

Cat. No.: B1215119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2,3-Quinolinedicarboxylic acid** (CAS No. 643-38-9), a key intermediate in the synthesis of various chemical compounds, including herbicides.^{[1][2]} This document compiles available mass spectrometry and infrared spectroscopy data, alongside predicted Nuclear Magnetic Resonance (NMR) characteristics. It also outlines typical experimental protocols for acquiring such data and visualizes relevant chemical pathways.

Core Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **2,3-Quinolinedicarboxylic acid** in a structured format to facilitate analysis and comparison.

Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The data presented below was obtained using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in negative mode.^[3]

Table 1: LC-MS Fragmentation Data for **2,3-Quinolinedicarboxylic acid**^[3]

Precursor Ion (m/z)	Adduct	Fragmentation Mode	Key Fragment Ions (m/z)	Relative Abundance
216.0302	[M-H] ⁻	HCD	172.0405	999
128.0506	996			
144.0456	163			

m/z: mass-to-charge ratio HCD: Higher-energy C-trap Dissociation

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation. Carboxylic acids typically show a very broad O-H stretch and a strong C=O stretch.[4][5]

Table 2: Characteristic IR Absorption Bands for **2,3-Quinolinedicarboxylic acid**

Wavenumber (cm ⁻¹)	Functional Group	Description
3300-2500	O-H (Carboxylic Acid)	Very broad stretch, characteristic of hydrogen-bonded dimers.[4][5]
1760-1690	C=O (Carboxylic Acid)	Strong carbonyl stretch.[4][5]
1320-1210	C-O	Stretch.
1440-1395 & 950-910	O-H	Bend.

Note: Specific peak values from the experimental spectrum are not detailed in the available public data. The ranges are typical for carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. While specific experimental NMR data for **2,3-Quinolinedicarboxylic acid** is not readily available in public databases, predictions for ¹H and ¹³C NMR chemical shifts can be

made based on the known effects of substituents on aromatic rings and the typical shifts for quinoline derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals for the five protons on the quinoline ring system. The protons on the benzene portion of the ring (H-5, H-6, H-7, H-8) will likely appear in the aromatic region, while the H-4 proton, being on the pyridine ring and adjacent to a carboxylic acid group, will also be in this region but its exact shift will be influenced by the electron-withdrawing nature of the adjacent carboxyl group. The carboxylic acid protons are expected to be significantly downfield.

Table 3: Predicted ¹H NMR Chemical Shifts for **2,3-Quinolinedicarboxylic acid**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-4	8.0 - 8.5	s
H-5, H-8	7.8 - 8.2	d
H-6, H-7	7.5 - 7.9	m
COOH	12.0 - 14.0	br s

s: singlet, d: doublet, m: multiplet, br s: broad singlet. Predictions are based on general values for aromatic and carboxylic acid protons.[4][5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are expected to be the most downfield.

Table 4: Predicted ¹³C NMR Chemical Shifts for **2,3-Quinolinedicarboxylic acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acids)	165 - 185
Aromatic Carbons	120 - 150

Predictions are based on typical chemical shift ranges for carboxylic acid and aromatic carbons.[\[4\]](#)[\[5\]](#)

Experimental Protocols

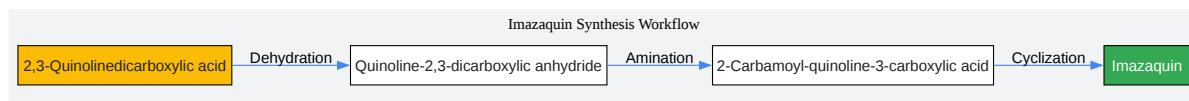
The following are generalized protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry (LC-MS)

- Sample Preparation: A dilute solution of **2,3-Quinolinedicarboxylic acid** is prepared in a suitable solvent, such as a mixture of water and methanol.
- Chromatographic Separation: The sample is injected into a liquid chromatography system. A common column choice is a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 μ m, 2.1x150mm).[\[3\]](#) A gradient elution with solvents like water and acetonitrile, often with a small amount of formic acid, is used to separate the analyte.
- Mass Analysis: The eluent from the LC system is introduced into the mass spectrometer. For the data presented, a Q Exactive Orbitrap mass spectrometer with electrospray ionization (ESI) in negative ion mode was used.[\[3\]](#)
- Data Acquisition: The instrument is set to acquire full scan mass spectra and fragmentation data (MS/MS) using a technique like Higher-energy C-trap Dissociation (HCD).[\[3\]](#)

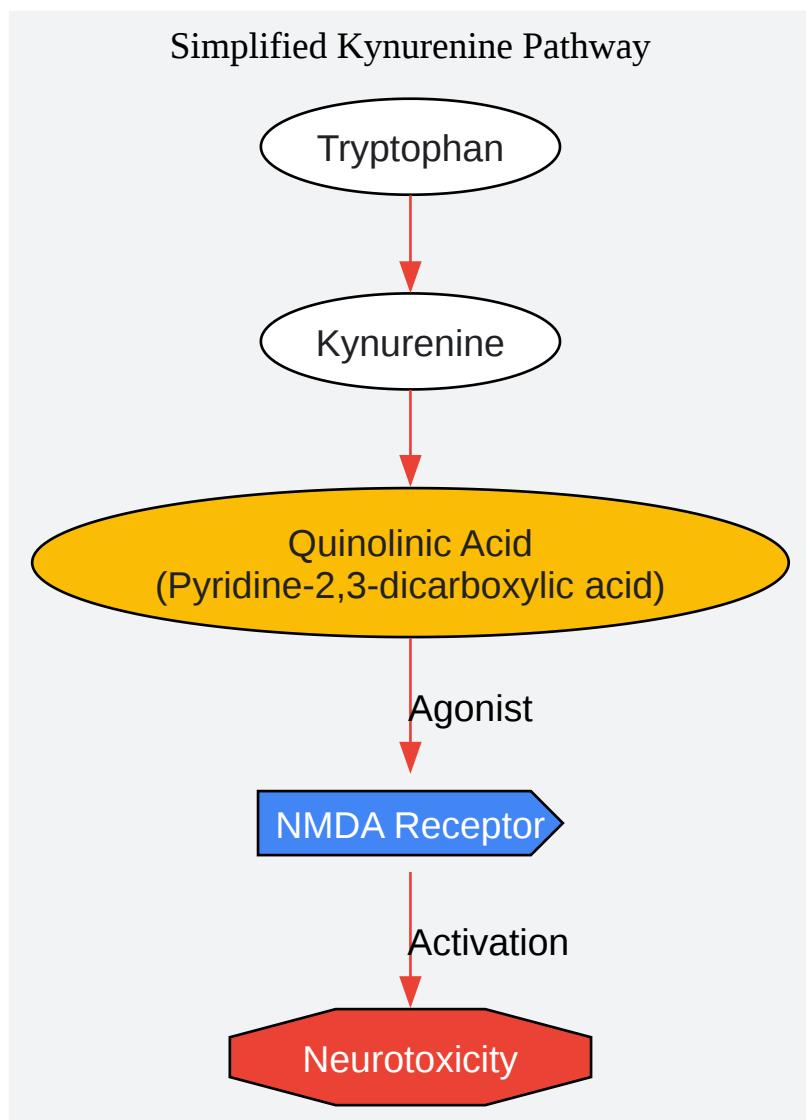
Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. The IR spectrum is then recorded.
- KBr Pellet Method: A small amount of the sample is finely ground with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The


pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.
- Instrument Setup: The NMR tube is placed in the spectrometer (e.g., a 400 MHz instrument). [6] The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to aid in signal assignment.


Visualizations

The following diagrams illustrate a key synthetic application and a relevant biological pathway involving a structural analog of **2,3-Quinolinedicarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of the herbicide Imazaquin from **2,3-Quinolinedicarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Simplified Kynurenine pathway showing the role of Quinolinic acid, a structural analog of **2,3-Quinolinedicarboxylic acid**, as an NMDA receptor agonist.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Quinolinedicarboxylic acid | C11H7NO4 | CID 69508 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Quinolinic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Quinolinedicarboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1215119#spectroscopic-data-for-2-3-quinolinedicarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com